1-(2-Hydroxyethyl)-3-methylimidazolium chloride

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1-(2-Hydroxyethyl)-3-methylimidazolium chloride and related ionic liquids typically involves the alkylation of imidazole with an appropriate alkylating agent, followed by anion exchange if necessary. For example, new ionic liquids with hydroxyl-functionalized imidazolium cations can be synthesized via an atom-efficient, one-pot reaction of 1-methylimidazole with an acid and propylene oxide, where the acid provides the anionic component of the resultant ionic liquid (Holbrey et al., 2003).

Molecular Structure Analysis

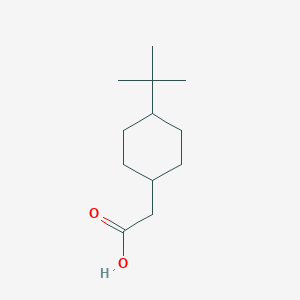

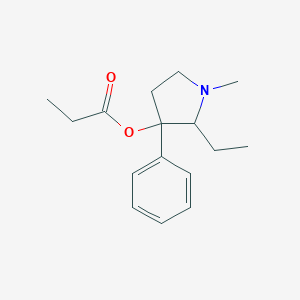

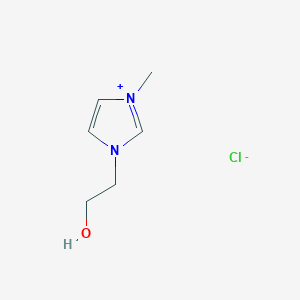

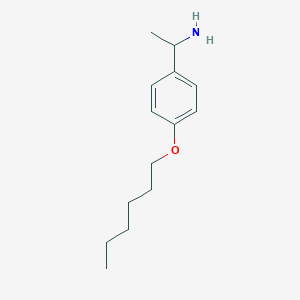

The molecular structure of 1-(2-Hydroxyethyl)-3-methylimidazolium chloride includes a hydroxyl group that increases hydrophilicity and may lead to interesting modifications in the behavior of these ionic liquids, such as the formation of liquid-liquid biphasic systems with solvents like acetone. The crystal structure of similar ionic liquids reveals a hydrogen bonding network, which is crucial for understanding their solvation properties and molecular interactions (Saha et al., 2003).

Chemical Reactions and Properties

1-(2-Hydroxyethyl)-3-methylimidazolium chloride, like other ionic liquids, can participate in various chemical reactions due to its unique ionic nature. Its role is not limited to being a solvent; it can influence reaction mechanisms, such as enhancing the Hammett acidity of catalysts in cellulose depolymerization, thereby improving reaction kinetics (de Oliveira et al., 2015).

Physical Properties Analysis

The physical properties of 1-(2-Hydroxyethyl)-3-methylimidazolium chloride, such as density, viscosity, and electrical conductivity, have been studied extensively. These properties are influenced by its molecular structure, particularly the presence of the hydroxyl group, which enhances its solvation capacity and chemical activity. Ionic liquids based on the 1-n-butyl-3-methylimidazolium cation, for example, are known to be viscous liquids within a wide temperature range, suggesting high thermal stability and potential for electrochemical applications (Suarez et al., 1998).

Chemical Properties Analysis

The chemical properties of 1-(2-Hydroxyethyl)-3-methylimidazolium chloride, such as its solubility in water and its interaction with other substances, are crucial for its application in various fields. The hydroxyl group in its structure makes it more hydrophilic than other imidazolium-based ionic liquids, affecting its miscibility with water and organic solvents. This property is essential for its use as a solvent in green chemistry, where its ability to dissolve cellulose and other polysaccharides without the need for toxic organic solvents is highly valued (Remsing et al., 2006).

Applications De Recherche Scientifique

Structure and Interaction Studies

HEMIC's structure-making properties in aqueous solutions have been extensively studied. For instance, Vraneš et al. (2016) investigated diluted aqueous solutions of HEMIC, focusing on its density, viscosity, and electrical conductivity. The study utilized molecular dynamics simulations and radial distribution functions to understand the nature of interactions and water structuring in the system, highlighting its potential in elucidating ion-water interactions in ionic liquids (Vraneš et al., 2016).

Synthesis and Characterization

The synthesis and characterization of HEMIC have been detailed, providing insights into its chemical activity and properties. Chaker et al. (2016) described a two-step synthesis process for HEMIC, emphasizing its high conductivity and thermal stability up to 340°C. This work contributes to understanding the synthesis routes and the physical characteristics of HEMIC, which could be leveraged in various scientific applications, including electrochemical processes (Chaker et al., 2016).

Solvation and Dissolution Mechanisms

The solvation mechanism of cellulose by HEMIC has been a subject of investigation to explore its utility in dissolving cellulose, a process critical for the development of cellulose-based materials. Remsing et al. (2006) demonstrated that HEMIC solvates cellulose through hydrogen-bonding, a finding that could significantly impact the development of new materials and the exploration of HEMIC's role in biomass processing (Remsing et al., 2006).

Application in Chromatography

HEMIC has also been applied as a mobile phase additive in high-performance liquid chromatography (HPLC) for the separation of complex mixtures. Hu et al. (2009) explored its application in the HPLC separation of phenoxy acid herbicides and phenols, revealing that HEMIC can improve baseline separation and chromatogram quality. This application underscores HEMIC's potential in analytical chemistry for improving separation processes and analytical performance (Hu et al., 2009).

Effects on Micellization and Surface Properties

The impact of HEMIC on the physicochemical properties of aqueous solutions, such as micellization of surfactants, has been studied to understand its role in modifying solution behavior. Shi et al. (2013) investigated the effects of HEMIC and other ionic liquids on the properties of aqueous sodium dodecyl sulfate solutions, providing insights into how HEMIC influences micellization and could be used to tailor the properties of colloidal systems for various applications (Shi et al., 2013).

Mécanisme D'action

Target of Action

It’s worth noting that many compounds with similar structures, such as hydroxyethyl derivatives, have been found to interact with various cellular components .

Mode of Action

It’s plausible that, like other hydroxyethyl compounds, it may interact with its targets, leading to changes in cellular processes

Biochemical Pathways

Compounds with similar structures have been found to disrupt intracellular ion homeostasis, which could potentially affect various biochemical pathways .

Pharmacokinetics

It’s worth noting that the pharmacokinetics of a compound can significantly impact its bioavailability and overall therapeutic potential .

Result of Action

It’s plausible that, like other hydroxyethyl compounds, it may induce changes in cellular processes, potentially leading to various biological effects .

Action Environment

The action, efficacy, and stability of 1-(2-Hydroxyethyl)-3-methylimidazolium chloride can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules in the environment can affect the compound’s stability and interaction with its targets .

Propriétés

IUPAC Name |

2-(3-methylimidazol-3-ium-1-yl)ethanol;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N2O.ClH/c1-7-2-3-8(6-7)4-5-9;/h2-3,6,9H,4-5H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVRFXIWAQRNWEX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CN(C=C1)CCO.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0047872 | |

| Record name | 1-(2-Hydroxyethyl)-3-methylimidazolium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Hydroxyethyl)-3-methylimidazolium chloride | |

CAS RN |

61755-34-8 | |

| Record name | 1-(2-Hydroxyethyl)-3-methylimidazolium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-Hydroxyethyl)-3-methylimidazolium Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(2-Hydroxyethyl)-3-methylimidazolium chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RH9J4D7U9R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Thieno[3,2-b]pyridin-7-ol](/img/structure/B25592.png)